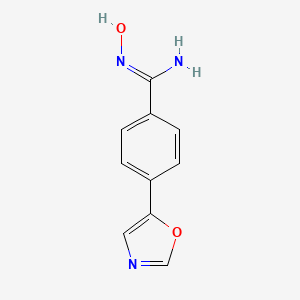

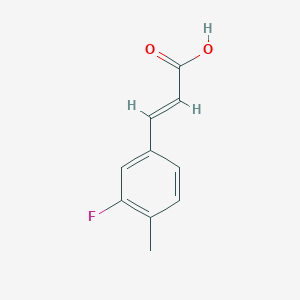

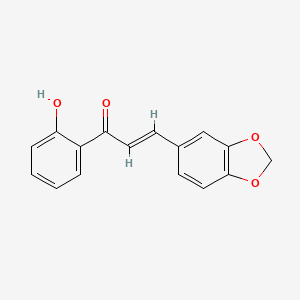

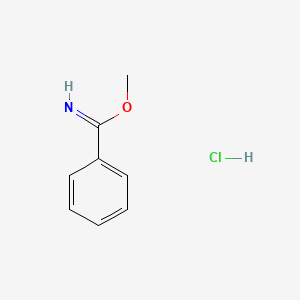

![molecular formula C12H10N2O3S B1310225 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid CAS No. 314282-77-4](/img/structure/B1310225.png)

3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid, also known as CCTA, is a type of organic compound that is widely used in various scientific fields. It is a derivative of the cyclopenta[b]thiophene family and is composed of a thiophene ring with a cyano and carbamoyl substituent. CCTA has a wide range of applications, including synthetic organic chemistry, photochemistry, and materials science.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

One significant application of related compounds to 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid is in the field of dye-sensitized solar cells (DSSCs). These compounds are used as sensitizers due to their excellent photoelectronic properties. For instance, organic sensitizers with structures donor−conjugated chain−acceptor (D−π−A) have been investigated for their potential in nanocrystalline TiO2 solar cells, with cyano acrylic acid functioning as the electron acceptor group. The presence of cyano acrylic acid and related structures in these dyes facilitates the conversion of sunlight into electricity, with efficiencies and photon-to-current conversion efficiencies reaching noteworthy levels under standard conditions (Qin et al., 2007). Similarly, compounds featuring cyanoacrylic acid have been utilized in zinc metalloporphyrin-sensitized TiO2 films, demonstrating conversion efficiencies and incident photon-to-current efficiencies under specific sunlight conditions (Wang et al., 2005).

Optoelectronic Properties

The optoelectronic properties of related compounds are also noteworthy. For instance, the compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, similar in structure to this compound, has been the subject of detailed structural, optoelectronic, and thermodynamic property studies. These studies have identified its potential as a nonlinear optical material due to its molecular properties like dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Conformational and Electronic Properties

The conformational and electronic properties of compounds containing cyano-3-(thiophen-2-yl)acrylic acid structures have been analyzed in the context of DSSCs. Density functional theory and natural bond orbital analysis methods have been employed to study the stability and electronic properties of these compounds. The studies have provided insights into the factors affecting the stability and electronic properties of the sensitizers used in solar cells, including the influence of electron delocalization and weak hydrogen bonds (Balanay et al., 2009).

Computational Studies

Computational studies have also been conducted on derivatives of cyano-3-(thiophen-2-yl)acrylic acid to understand their roles in DSCs. For example, a study explored the roles of different linker groups in a series of D-A-π-A dyes based on the structure of these compounds. This research provided insights into the energetics of the dyes and their electron transfer properties, which are crucial for the performance of solar cells (Yang et al., 2015).

properties

IUPAC Name |

(E)-4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c13-6-8-7-2-1-3-9(7)18-12(8)14-10(15)4-5-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAPFXCCTUKVIL-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.